2-(hydrazinylmethyl)-N,N-dimethylaniline
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Overview
Description
2-(hydrazinylmethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazinylmethyl group attached to an N,N-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydrazinylmethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: N,N-dimethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form N,N-dimethylbenzylamine.
Step 2: The resulting N,N-dimethylbenzylamine is then reacted with hydrazine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(hydrazinylmethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
2-(hydrazinylmethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(hydrazinylmethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(hydrazinylmethyl)aniline
- N,N-dimethylhydrazine
- N,N-dimethylaniline
Uniqueness
2-(hydrazinylmethyl)-N,N-dimethylaniline is unique due to the presence of both the hydrazinyl and N,N-dimethylaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(hydrazinylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C9H15N3/c1-12(2)9-6-4-3-5-8(9)7-11-10/h3-6,11H,7,10H2,1-2H3 |
InChI Key |
KIBJKYQUZCDASF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CNN |
Origin of Product |
United States |
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